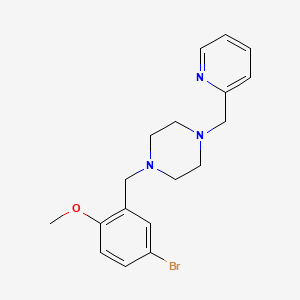

1-(5-BROMO-2-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

Description

1-(5-Bromo-2-Methoxybenzyl)-4-(2-Pyridylmethyl)Piperazine is a piperazine derivative characterized by a bromo-methoxybenzyl group at position 1 and a pyridylmethyl substituent at position 2. Its molecular formula is C₁₈H₂₀BrN₃O, with an average molecular mass of 378.28 g/mol.

Properties

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O/c1-23-18-6-5-16(19)12-15(18)13-21-8-10-22(11-9-21)14-17-4-2-3-7-20-17/h2-7,12H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUYXSJSZTUWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 2-pyridylmethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiol group would yield a thioether derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with four structurally related piperazine derivatives, emphasizing substituent variations and physicochemical properties:

Key Observations:

Compound features a bromo-methoxypyridinyl group and a dimethoxybenzyl substituent, increasing steric bulk and electron-donating effects. Compound substitutes the pyridyl group with a furylmethyl, reducing aromatic nitrogen content and altering electronic properties. Compound replaces the benzyl group with a benzoyl moiety, introducing a ketone group that may enhance polarity and metabolic susceptibility.

Molecular Mass Trends :

Functional Implications

Electron-Donating vs. Fluorine in introduces electron-withdrawing effects, which could alter binding affinity compared to the target’s methoxy group.

Aromatic System Variations :

- The pyridylmethyl group in the target compound provides a nitrogen-rich aromatic system, favoring interactions with receptors like serotonin or dopamine transporters.

- Furylmethyl in lacks a nitrogen atom, reducing hydrogen-bonding capacity but increasing hydrophobicity.

The benzoyl group in may adopt a planar conformation, contrasting with the flexible benzyl group in the target.

Hypothetical Pharmacological Relevance

- The target compound ’s pyridylmethyl group may enhance CNS activity due to similarities to neurotransmitter analogs.

- Compound ’s dimethoxybenzyl group could improve metabolic stability but reduce blood-brain barrier penetration.

- Compound ’s furylmethyl substituent might limit solubility, affecting bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromo-2-methoxybenzyl)-4-(2-pyridylmethyl)piperazine?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized by reacting substituted benzyl halides with piperazine precursors in polar aprotic solvents like DMF or DCM. Key steps include:

- Step 1 : React 5-bromo-2-methoxybenzyl bromide with a piperazine core under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine intermediate .

- Step 2 : Introduce the 2-pyridylmethyl group via alkylation using propargyl bromide or similar reagents. Purification typically involves column chromatography with ethyl acetate/hexane gradients .

- Critical Factors : Solvent choice (DMF vs. DCM) and base (K₂CO₃ vs. diisopropylethylamine) influence reaction efficiency.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.8 ppm, pyridyl protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular mass (e.g., [M+H]⁺ = ~416 Da).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity during synthesis?

- Methodological Answer :

- Solvent Optimization : DMF enhances solubility of intermediates but may require rigorous drying; DCM is preferable for acid-sensitive reactions .

- Catalysis : Transition metals (e.g., Pd for cross-couplings) could improve regioselectivity.

- Purification : Gradient elution in column chromatography (e.g., 1:8 ethyl acetate/hexane) effectively separates byproducts .

Q. How do computational methods elucidate electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing bromine and methoxy groups influence charge distribution .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., pyridyl nitrogen) .

Q. What structure-activity relationships (SAR) are observed in related piperazine derivatives?

- Methodological Answer :

- Substituent Effects : Fluorine or methoxy groups on the benzyl ring enhance metabolic stability; pyridyl groups improve target binding (e.g., kinase inhibition) .

- Biological Testing : Analogous compounds show anticancer activity via topoisomerase inhibition or apoptosis induction, validated through in vitro assays (e.g., MTT) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthesis conditions for piperazine derivatives?

- Methodological Answer :

- Case Study : uses K₂CO₃ in DMF, while employs diisopropylethylamine in DCM. The choice depends on reagent solubility and reaction mechanism:

- Polar Solvents (DMF) : Accelerate SN2 reactions but may hydrolyze acid-sensitive groups.

- Non-Polar Solvents (DCM) : Suitable for acylations or amine protections .

- Validation : Parallel experiments under both conditions can identify optimal yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.